2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

Catalog No.
S12269563
CAS No.
M.F
C14H22N2S
M. Wt
250.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

Product Name

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

IUPAC Name

2-tert-butylsulfanyl-5-piperidin-2-ylpyridine

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3

InChI Key

XXMIDJNGHNKXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2-position with a tert-butylthio group and at the 5-position with a piperidine moiety. The molecular formula is C13H18N2S, and it has a molecular weight of approximately 234.36 g/mol. The presence of the sulfur atom in the thioether group and the nitrogen in the piperidine ring contribute to its chemical reactivity and biological activity.

Typical for pyridine derivatives, including:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The tert-butylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Formation of Salts: Reaction with acids can lead to the formation of pyridinium salts, which may enhance solubility and reactivity.

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has been studied for its potential biological activities, particularly as a modulator of ion channels and receptors. Notably:

  • TRPV1 Antagonism: Similar compounds have shown significant antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. This suggests potential applications in pain management .
  • Antimicrobial Properties: Compounds with similar structures have exhibited antimicrobial activity, indicating that 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine may also possess such properties.

Several synthetic routes have been developed for producing 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine:

  • Thioether Formation: The synthesis often begins with the reaction of piperidine with tert-butylthiol in the presence of a suitable catalyst, followed by cyclization to form the pyridine ring.
  • Pyridine Substitution: Starting from commercially available pyridine derivatives, nucleophilic substitution can introduce the piperidinyl group at the 5-position.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection/deprotection strategies and functional group transformations to achieve the desired substitution pattern.

The compound's unique structure and biological activity suggest several applications:

  • Pharmaceutical Development: As a potential TRPV1 antagonist, it may be developed into analgesic medications.
  • Chemical Probes: Its ability to interact with biological targets makes it suitable as a chemical probe in research settings.
  • Material Science: Variants of this compound could be explored for use in developing new materials due to their unique electronic properties.

Interaction studies involving 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine focus on its binding affinity to various receptors and enzymes:

  • Molecular Docking Studies: These studies help predict how well the compound binds to target proteins like TRPV1, providing insights into its mechanism of action.
  • In Vivo Studies: Animal models may be used to assess pharmacokinetics and pharmacodynamics, determining how effectively the compound interacts with biological systems.

Several compounds share structural similarities with 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine. Here are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
2-ThiopyridineContains a thiol group; lacks piperidineAntimicrobial properties
4-Piperidinylthio-pyrimidineSubstituted at different positions; includes piperidinePotential TRPV1 antagonism
N-(4-Pyridyl)thioacetamideThioamide structure; no piperidineModerate antibacterial activity

Uniqueness

The uniqueness of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine lies in its specific combination of a tert-butylthio group and a piperidinyl substituent on a pyridine ring, which may confer distinct biological activities not present in similar compounds. This specific arrangement enhances its potential as a selective modulator of biological targets, particularly ion channels involved in pain signaling.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.15036988 g/mol

Monoisotopic Mass

250.15036988 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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